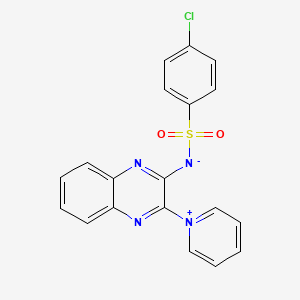

(4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide

Description

(4-Chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide is a useful research compound. Its molecular formula is C19H13ClN4O2S and its molecular weight is 396.9 g/mol. The purity is usually 95%.

The exact mass of the compound NoName is 396.0447745 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(4-chlorophenyl)sulfonyl-(3-pyridin-1-ium-1-ylquinoxalin-2-yl)azanide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-14-8-10-15(11-9-14)27(25,26)23-18-19(24-12-4-1-5-13-24)22-17-7-3-2-6-16(17)21-18/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGQSRDPLWXCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C=C1)C2=NC3=CC=CC=C3N=C2[N-]S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [H]A-585539 is a selective high-affinity agonist for the α7 neuronal nicotinic acetylcholine receptor (nAChR). [] This means it binds to and activates this receptor subtype.

ANone: Activation of α7 nAChRs can influence various cellular processes, including:

- Regulation of interneuron excitability []

- Modulation of neurotransmitter release (both excitatory and inhibitory) []

- Contribution to neuroprotective effects []

- Regulation of calcium influx due to the receptor's high calcium permeability []

A: Yes, studies using a chimeric α7/5-hydroxytryptamine type-3 receptor have shown that the N-terminal domain of the α7 nAChR is sufficient to reproduce the binding pharmacology of [H]A-585539. []

ANone: The provided research abstracts do not consistently disclose the molecular formula, weight, or spectroscopic data for compounds labeled as "NoName." This information is crucial for unambiguous identification and characterization.

A: The composition of Cassia mimosoides var. noname (M.) essential oil changes during storage at both 4°C and 25°C. [] Specific changes include:

- Increase in certain terpenes: Camphene, limonene, α-cedrene, longifolene, β-caryophyllene, γ-elemene, and α-humullene increase during the initial storage phase. []

- Pentanal increase at 25°C: A significant increase in pentanal content is observed at 25°C. []

- Changes in other components: Cineol, terpinen-4-ol, nerol, dehydrocarveol, and thymol increase, while β-elemol, cedrol, and β-eudesmol decrease during storage. []

- Phthalide stability: Phthalides, the predominant components, remain relatively stable at 4°C but increase after the first week at 25°C. []

ANone: The provided abstracts do not contain information related to catalytic properties or applications of any compound labeled "NoName."

A: Researchers used the Schrödinger molecular modeling suite (2020_4) to investigate 2,4-disubstituted imidazopyridines. [] The study involved:

- Atom-based 3D-QSAR modeling: This approach correlated molecular structure with anti-malarial activity. []

- Molecular docking: This technique predicted the binding interactions between the compounds and their biological targets. []

- In-silico ADMET analysis: This assessment predicted the absorption, distribution, metabolism, excretion, and toxicity profiles of the compounds. []

- Ligand-based virtual screening: This method identified potential novel anti-malarial candidates from chemical databases. []

- Theoretical analysis: This analysis likely involved quantum chemical calculations to investigate electronic properties and reactivity. []

A: Researchers employed IBM BIGGMOLI [] in conjunction with a program referred to as "noname" [] for CI calculations. [, ] While the specific details of the "noname" program are not provided, these calculations aimed to determine electronic structures and properties of molecules. [, ]

ANone: The provided research abstracts do not provide details about the stability and formulation strategies for any compound labeled "NoName."

ANone: The provided research abstracts do not offer information on SHE (Safety, Health, and Environment) regulations regarding the compounds.

A: While the provided research abstracts do not detail specific in vitro or in vivo efficacy data for compounds explicitly named "NoName," some studies allude to broader research efforts. For example, research on α7 nAChR agonists like [H]A-585539 points towards their potential in addressing cognitive deficits. [] Further investigation within the original research articles is necessary to uncover specific efficacy data and experimental methodologies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(4-acetylphenyl)amino]-1,3-thiazol-4-yl}-6-chloro-2H-chromen-2-one](/img/structure/B3693580.png)

![4-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3693585.png)

![4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)butanamide](/img/structure/B3693589.png)

![N-({[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B3693597.png)

![1-(4-chlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B3693621.png)

![5-(2,4-dichlorophenyl)-4-[(2,5-dimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3693627.png)

![3-[(4-nitrobenzyl)thio]-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B3693628.png)

![2-Methyl-3-phenoxy-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one](/img/structure/B3693656.png)

![4-[(2-bromobenzylidene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3693661.png)

![Methyl 4-[({8-methoxy-4-methyl-6-oxo-6H-benzo[C]chromen-3-YL}oxy)methyl]-5-methylfuran-2-carboxylate](/img/structure/B3693666.png)

![8-methoxy-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B3693671.png)

![methyl 5-{[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}-2-furoate](/img/structure/B3693672.png)